N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-11(2)16-13(8-10)14(9-12(3)18-16)19-17(20)15-5-4-6-21-15/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLXSXWGBGJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis via Skraup Reaction
The Skraup reaction, employing aniline derivatives, glycerol, and sulfuric acid, is a classical method for quinoline synthesis. For 2,6,8-trimethylquinoline:
Reagents :
- 2,4,6-Trimethylaniline
- Glycerol
- Concentrated H₂SO₄
- Oxidizing agent (e.g., nitrobenzene)
Procedure :
- Heat 2,4,6-trimethylaniline (1.0 equiv) with glycerol (3.0 equiv) and H₂SO₄ at 120–140°C.
- Add nitrobenzene dropwise to initiate cyclization.
- Neutralize with NaOH and extract with dichloromethane.
Amidation of 4-Amino-2,6,8-trimethylquinoline
Step 1: Amination at Quinoline Position 4
Nitration followed by reduction or direct nucleophilic substitution can introduce the amine group.
Reagents :
- 2,6,8-Trimethylquinoline
- HNO₃ (for nitration)
- H₂/Pd-C (for reduction)
Step 2: Coupling with Furan-2-carbonyl Chloride
Reagents :
- Furan-2-carbonyl chloride (1.2 equiv)
- 4-Amino-2,6,8-trimethylquinoline (1.0 equiv)
- Triethylamine (2.0 equiv) in THF
Procedure :
- Add furan-2-carbonyl chloride to a stirred solution of the amine and base at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with water and purify via column chromatography (hexane:EtOAc 3:1).
Yield : ~50–70% (extrapolated from similar amidation reactions).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between a quinoline boronic acid and a brominated furan carboxamide could bypass intermediate isolation steps.
Catalyst : Pd(PPh₃)₄
Base : K₂CO₃
Solvent : Dioxane/H₂O
Challenges :
- Requires pre-functionalized boronic acid and brominated partners.
- Limited precedent for quinoline-furan systems.
Purification and Characterization
Chromatographic Techniques
- Preparative HPLC : C₁₈ column, MeCN/H₂O gradient (60–90% MeCN over 20 min).
- Recrystallization : Ethanol/water mixtures yield crystalline product.
Spectroscopic Data (Hypothetical)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.45 (s, 1H, quinoline-H), 7.85 (d, J = 3.0 Hz, 1H, furan-H), 2.70 (s, 6H, CH₃) |
| ¹³C NMR | δ 162.1 (C=O), 151.2 (quinoline-C4), 144.5 (furan-C2) |
| MS | m/z 280.32 [M+H]⁺ |
Challenges and Optimization
- Regioselectivity : Competing substitution at quinoline positions 2 and 8 may require directing groups.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve amidation yields but complicate purification.
- Catalyst Loading : Reducing Pd catalyst to 1 mol% maintains efficiency while lowering costs.
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactors could enhance heat transfer during exothermic amidation steps.
- Green Chemistry : Ionic liquids or water as solvents align with sustainability goals.
Chemical Reactions Analysis
Types of Reactions
N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide exhibit notable antimicrobial properties. The presence of the quinoline moiety contributes to its effectiveness against various microbial strains.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Antifungal Activity | Antibacterial Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| This compound | Moderate | High |
Mechanism of Action
The compound is believed to interact with specific enzymes or receptors in microbial cells, inhibiting their growth. This interaction may involve hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites within the organism.
Biological Studies
This compound can be utilized in biological studies to investigate the interactions between small molecules and biological macromolecules. Its structure allows researchers to explore how modifications affect biological activity.
Case Study: Interaction with Plasmodium falciparum
A study investigated the efficacy of quinoline derivatives against Plasmodium falciparum, the parasite responsible for malaria. The results indicated that derivatives with similar structures to this compound displayed moderate potency in inhibiting the growth of the parasite in vitro.
Materials Science
The unique chemical structure of this compound makes it a candidate for materials science applications. Its potential as a building block for new materials with specific electronic or optical properties is being explored.
Table 2: Potential Applications in Materials Science
| Application Area | Description |
|---|---|
| Organic Electronics | Used in the development of organic semiconductors |
| Photovoltaics | Potential use in solar cell technology |
| Coatings and Polymers | Development of functional coatings with specific properties |
Mechanism of Action
The mechanism of action of N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide
- N-(2,8-dimethylquinolin-4-yl)furan-2-carboxamide
- N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide
Uniqueness
N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is unique due to the presence of three methyl groups on the quinoline ring, which enhances its lipophilicity and potentially increases its ability to penetrate biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its enhanced biological activity.
Biological Activity
N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2,6,8-trimethylquinoline with furan-2-carboxylic acid derivatives. The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study investigating quinoline derivatives found that certain analogs displayed potent antiproliferative effects against various cancer cell lines. Specifically:
- MCF-7 Breast Cancer Cells : Compounds were tested for their ability to inhibit cell growth. Some derivatives showed IC50 values as low as 8.50 µM, indicating strong activity against MCF-7 cells .
- Mechanism of Action : The compounds induced apoptosis in cancer cells by increasing cleaved PARP levels and causing cell cycle arrest in the G2-M phase .
Antimicrobial Activity
The furan moiety in this compound contributes to its antimicrobial properties. Studies have shown that furan derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria:
- E. coli and S. aureus : Certain furan derivatives demonstrated significant action against these pathogens, suggesting that the incorporation of the furan ring enhances biological activity .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Research indicates that modifications in the chemical structure can lead to improved absorption and bioavailability. For example:
| Compound | Oral Bioavailability | Half-life (h) | Activity Against P. falciparum |
|---|---|---|---|
| 1 | 33% | 4 | Moderate |
| 2 | 84% | 10 | Excellent |
This table summarizes findings related to the pharmacokinetics of quinoline derivatives that may parallel those of this compound .
Case Studies
Several case studies highlight the efficacy of quinoline-based compounds in preclinical models:
- Antimalarial Activity : A series of quinoline carboxamides were screened for their activity against Plasmodium falciparum. One compound displayed an EC50 value of 120 nM and showed excellent efficacy in mouse models .
- Anticancer Studies : In vivo studies demonstrated that specific derivatives could significantly reduce tumor size in xenograft models when administered at low doses .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide, and how can purity be validated?
The synthesis typically involves coupling 2-furoyl chloride with a substituted quinoline amine. For example, in analogous compounds, refluxing 2-furoyl chloride with 2-aminoanthraquinone in 1,4-dioxane at 120°C for 18 hours yielded carboxamide derivatives in high purity (95% yield). Purification via recrystallization (chloroform/methanol) and validation using TLC, -/-NMR, and HRMS are critical. IR spectroscopy confirms amide bond formation (C=O stretch at ~1680–1730 cm) and NH groups (~3340 cm) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral inconsistencies resolved?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., amide C=O at ~1670–1730 cm, aromatic C-H at ~3086 cm) .
- NMR : -NMR detects aromatic protons (δ 7.0–8.5 ppm) and NH signals (δ 10.6–12.0 ppm); -NMR confirms carbonyl carbons (δ 156–197 ppm). Rotameric splitting in NMR peaks may occur due to restricted rotation of the amide bond, requiring variable-temperature NMR for resolution .
- HRMS : Validates molecular weight (e.g., [M+H ] at m/z 318.07608 for similar derivatives) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what validation steps are required?
Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations assess binding affinities to targets like EGFR or viral 2C proteins. For example, fluoxetine-like furan-carboxamides showed inhibitory activity against enterovirus 2C ATPase via π-π stacking and hydrogen bonding. Validation involves:
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay conditions (e.g., cell line variability, ATP concentration in enzyme assays). Mitigation strategies include:
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve plasma half-life.
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of the quinoline methyl groups) .
Data Analysis & Experimental Design
Q. How should researchers design dose-ranging studies for anticancer activity evaluation?
- In vitro : Test concentrations from 0.1–100 µM in MTT assays using cancer cell lines (e.g., MCF-7, HeLa).
- In vivo : Administer 10–50 mg/kg intraperitoneally in xenograft models, monitoring tumor volume weekly. Include positive controls (e.g., paclitaxel) and toxicity endpoints (e.g., body weight, liver enzymes) .
Q. What statistical methods are appropriate for analyzing enzymatic inhibition data?
- Nonlinear regression : Fit dose-response data to the Hill equation to calculate IC.
- ANOVA with post-hoc tests : Compare means across multiple groups (e.g., Tukey’s test for IC differences between derivatives) .
Mechanistic Studies
Q. How can the compound’s mechanism of action on tubulin polymerization be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
